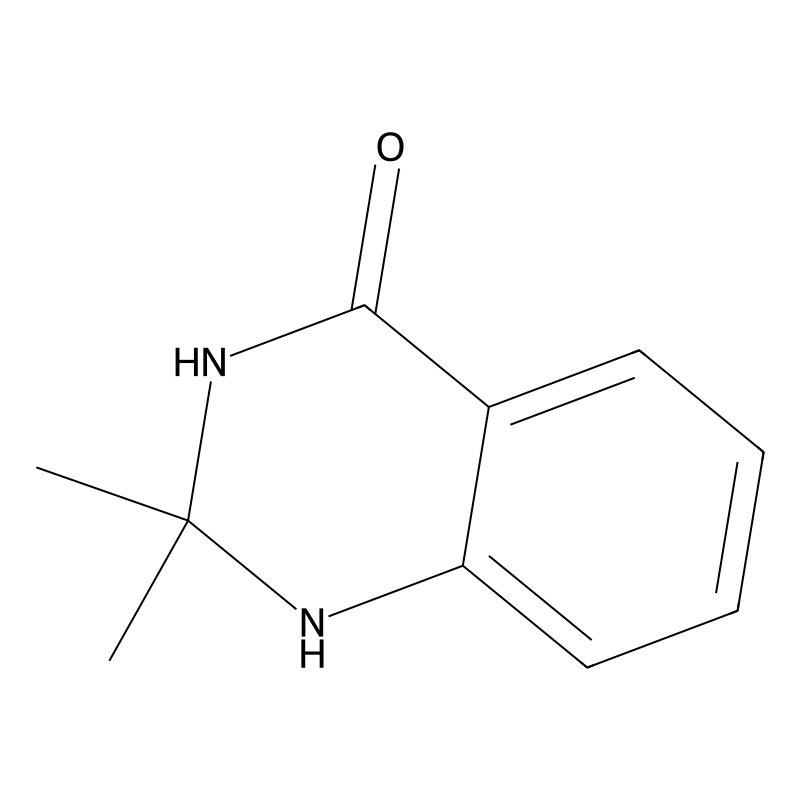

2,2-Dimethyl-1,2,3-trihydroquinazolin-4-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Green Chemistry

Application Summary: 2,3-Dihydroquinazolinone derivatives, which can be synthesized using 2,2-Dimethyl-1,2,3-trihydroquinazolin-4-one, are known for their antiviral, antimicrobial, analgesic, anti-inflammatory, and anticancer activities .

Method of Application: A highly efficient magnetic EDTA-coated catalyst, Fe3O4@EDTA/CuI, was fabricated for the synthesis of 2,3-dihydroquinazolinones using 2-aminobenzamide with aldehydes as the reaction partners . The catalyst was characterized through various methods such as X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FTIR), vibrating sample magnetometry (VSM), transmission electron microscopy (TEM), scanning electron microscopy (SEM), energy dispersive X-ray analysis (EDX), X-ray photoelectron spectroscopy (XPS) and inductively coupled plasma analysis (ICP) .

Results or Outcomes: The nanocatalyst was tested for synthesis of 2,3-dihydroquinazolinones and higher yields of derivatives were obtained with less time duration . Moreover, the catalytic synthesis is easy to operate without the use of any kind of additives/bases . The catalyst was magnetically recoverable after the completion of the reaction and displayed reusability for six successive rounds without any loss in its catalytic efficiency .

Synthesis of Imidazoles

Application Summary: 2,2-Dimethyl-1,2,3-trihydroquinazolin-4-one can be used in the synthesis of imidazoles . Imidazoles are key components to functional molecules that are used in a variety of everyday applications .

Method of Application: The synthesis of imidazoles involves the regiocontrolled synthesis of substituted imidazoles . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .

Results or Outcomes: Imidazoles are utilized in a diverse range of applications. Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .

Antibacterial Agents

Application Summary: Quinazolinone and quinazolinone derivatives, which can be synthesized using 2,2-Dimethyl-1,2,3-trihydroquinazolin-4-one, have received significant attention due to their widely and distinct biopharmaceutical activities . They are considered as noteworthy chemicals for the synthesis of diverse physiological significance and pharmacological utilized molecules .

Method of Application: The development of novel classes of antibacterial agents is of strategic importance due to the appearance of drug resistance bacterial strains . Quinazolines and quinazolinones are considered as a privileged class of nitrogen containing heterocyclic scaffolds .

Results or Outcomes: Quinazolines and quinazolinones are utilized in a number of areas that expedient methods for the synthesis of imidazoles are both highly topical and necessary . They exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antitubercular, and antiviral activities .

Synthesis of Functional Imidazole

Application Summary: 2,2-Dimethyl-1,2,3-trihydroquinazolin-4-one can be used in the synthesis of functional imidazoles . Imidazoles are key components to functional molecules that are used in a variety of everyday applications .

Method of Application: The synthesis of functional imidazoles involves the regiocontrolled synthesis of substituted imidazoles . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .

Green Synthesis of Biologically Active 2,3-Dihydroquinazolin-4(1H)-ones

Application Summary: 2,3-Dihydroquinazolinone derivatives are known for antiviral, antimicrobial, analgesic, anti-inflammatory, and anticancer activities . Recent approaches used for their synthesis suffer from various drawbacks .

Method of Application: A highly efficient magnetic EDTA-coated catalyst, Fe3O4@EDTA/CuI, was fabricated for the synthesis of 2,3-dihydroquinazolinones . The nanocatalyst was thoroughly characterized through various methods .

2,2-Dimethyl-1,2,3-trihydroquinazolin-4-one is a nitrogen-containing heterocycle characterized by a quinazolinone structure. Its chemical formula is C₁₀H₁₂N₂O, and it has a CAS number of 77726-78-4. The compound features a tricyclic structure with two methyl groups at the 2-position and a carbonyl group at the 4-position of the quinazolinone ring. This unique arrangement contributes to its chemical reactivity and potential biological activities .

2,2-Dimethyl-1,2,3-trihydroquinazolin-4-one has garnered interest due to its potential biological activities. Research indicates that it may exhibit:

- Antimicrobial Properties: Some studies suggest that derivatives of this compound demonstrate activity against various bacterial strains.

- Antitumor Activity: Preliminary investigations have shown that it may inhibit cancer cell proliferation in certain types of tumors.

- Anti-inflammatory Effects: The compound has been noted for its ability to modulate inflammatory pathways in cellular models.

These activities make it a candidate for further pharmacological research and development .

Several synthesis methods have been reported for 2,2-Dimethyl-1,2,3-trihydroquinazolin-4-one:

- One-Pot Synthesis: This method involves the condensation of 2-aminoacetophenone with dimethylformamide dimethyl acetal in the presence of an acid catalyst.

- Cyclization from Precursors: Starting from simpler precursors like anthranilic acid or substituted anilines can lead to the formation of quinazolinone derivatives through cyclization reactions.

- Metal-Catalyzed Reactions: Certain metal catalysts can facilitate the formation of this compound from various starting materials under controlled conditions .

The unique properties of 2,2-Dimethyl-1,2,3-trihydroquinazolin-4-one lend themselves to several applications:

- Pharmaceuticals: Due to its biological activity, it is being explored as a potential drug candidate.

- Agricultural Chemicals: Its antimicrobial properties may be useful in developing new agrochemicals.

- Chemical Intermediates: It serves as an important intermediate in synthesizing more complex organic compounds.

The versatility of this compound makes it valuable across different fields .

Interaction studies involving 2,2-Dimethyl-1,2,3-trihydroquinazolin-4-one have focused on its binding affinity with various biological targets. These studies are crucial for understanding its mechanism of action and potential therapeutic uses. For instance:

- Protein Binding Studies: Investigations into how this compound interacts with specific proteins can reveal insights into its biological efficacy.

- Enzyme Inhibition Assays: Evaluating its role as an inhibitor for specific enzymes could help elucidate its pharmacological potential.

Such studies are essential for advancing its development as a therapeutic agent .

Several compounds share structural similarities with 2,2-Dimethyl-1,2,3-trihydroquinazolin-4-one. Below are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Quinazolinone | Contains a quinazoline core | Known for diverse biological activities |

| 4(3H)-Quinazolinone | Similar tricyclic structure | Exhibits distinct pharmacological properties |

| 2-Methylquinazolin | Methyl substitution at position 2 | Enhanced solubility and bioavailability |

While these compounds share a common framework, 2,2-Dimethyl-1,2,3-trihydroquinazolin-4-one is unique due to its specific methyl substitutions and resultant biological activities .

2,2-Dimethyl-1,2,3-trihydroquinazolin-4-one is systematically named according to IUPAC guidelines as 2,2-dimethyl-1,3-dihydroquinazolin-4-one. Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 77726-78-4 |

| Molecular Formula | $$ \text{C}{10}\text{H}{12}\text{N}_{2}\text{O} $$ |

| Molecular Weight | 176.22 g/mol |

| SMILES Notation | CC1(NC2=CC=CC=C2C(=O)N1)C |

| Synonyms | 2,2-Dimethyl-2,3-dihydro-4(1H)-quinazolinone; 2,2-Dimethyl-1,2,3,4-tetrahydroquinazolin-4-one |

The compound’s structure features a pyrimidine ring fused to a benzene ring, with two methyl groups at the 2-position and a ketone at the 4-position. X-ray crystallography and NMR studies confirm its planar bicyclic geometry, critical for interactions in biological systems.

Historical Context in Heterocyclic Chemistry

Quinazolinones, the parent class of this compound, were first synthesized in 1869 via the Griess reaction, which involved anthranilic acid and cyanogens. The Niementowski synthesis (1895) later enabled scalable production by condensing anthranilic acid with formamide. 2,2-Dimethyl-1,2,3-trihydroquinazolin-4-one emerged as a derivative in the late 20th century, with modern methods utilizing microwave-assisted cyclization and acid-catalyzed dehydration. Its development parallels the broader exploration of quinazolinones in sedatives (e.g., methaqualone) and kinase inhibitors.

Significance in Pharmaceutical and Organic Synthesis

This compound’s rigid heterocyclic scaffold makes it a valuable intermediate in drug design. Quinazolinones are known for antimicrobial, antitumor, and anti-inflammatory activities, often attributed to their ability to mimic purine bases in biological targets. In organic synthesis, the molecule serves as a precursor for:

- Functionalized heterocycles: Methyl groups at the 2-position enhance steric stability, enabling regioselective substitutions.

- Catalytic intermediates: Its keto group participates in condensation reactions to form Schiff bases or hydrazones.

- Polymer precursors: Derivatives have been used in photoluminescent materials due to their conjugated π-system.

Traditional Organic Synthesis Routes

Condensation Reactions with Anthranilic Acid Derivatives

The synthesis of 2,2-dimethyl-1,2,3-trihydroquinazolin-4-one relies fundamentally on condensation reactions involving anthranilic acid derivatives as key starting materials [1]. The traditional approach employs anthranilic acid or its substituted derivatives in condensation reactions with appropriate carbonyl compounds to establish the quinazolinone framework [2]. These condensation reactions typically proceed through nucleophilic attack of the amino group of anthranilic acid on electrophilic carbonyl centers, followed by cyclization to form the heterocyclic core [1].

The Niementowski reaction represents one of the most established methods for quinazolinone synthesis, involving the condensation of anthranilic acid derivatives with amides under elevated temperatures [3]. This classical approach has been successfully adapted for the preparation of various quinazolinone derivatives, including trihydroquinazolin-4-one structures [3]. The reaction mechanism involves initial amide formation between the carboxylic acid group of anthranilic acid and the nitrogen nucleophile, followed by intramolecular cyclization to establish the quinazolinone ring system [4].

Substituted anthranilic acids, particularly 5-bromo- and 5-nitro-substituted derivatives, have been extensively utilized in condensation reactions with chloroacyl chlorides to generate quinazolinone frameworks [1] [2]. The condensation process involves treating anthranilic acid derivatives with chloroacyl chlorides such as 3-chloro-propionyl chloride or 4-chloro-butyryl chloride to yield the corresponding N-acyl-anthranilic acids [1]. These intermediates subsequently undergo cyclization under dehydrative conditions to form the desired quinazolinone structures [1].

Cyclization Strategies for Quinazolinone Core Formation

Cyclization strategies for quinazolinone core formation involve multiple mechanistic pathways that enable the construction of the bicyclic heterocyclic system [5] [6]. The benzoxazinone intermediate route represents a particularly important cyclization strategy, where N-acyl-anthranilic acids are treated with acetic anhydride to afford benzoxazinone intermediates through dehydrative cyclization mechanisms [1] [4]. These benzoxazinone intermediates serve as versatile precursors for subsequent transformations leading to diverse quinazolinone derivatives [1].

The cyclization process typically involves nucleophilic attack of the amino nitrogen on the carbonyl carbon of the acyl group, followed by elimination of water to form the cyclic structure [4]. The stereochemical outcome of these cyclizations can be influenced by the nature of the substituents and reaction conditions, with particular relevance for the formation of 2,2-dimethyl-substituted derivatives [4].

Intramolecular cyclization mechanisms have been extensively studied for tricyclic quinazolinone synthesis [7]. Formic acid-catalyzed intramolecular cyclization of 3-(2-aminoalkyl)-2-(phenylamino)quinazolin-4(3H)-ones proceeds with high yields to generate tricyclic quinazoline structures [7]. The cyclization mechanism involves protonation of the quinazolinone nitrogen, followed by nucleophilic attack of the terminal amino group on the electrophilic carbon center [7].

Alternative cyclization strategies include oxidative condensation and cyclization approaches, where the quinazolinone ring formation is achieved through oxidative processes [5] [6]. These methods often employ oxidizing agents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone or tert-butyl hydroperoxide to facilitate the cyclization and aromatization steps [8] [5]. The oxidative cyclization approach is particularly useful for the synthesis of 2-substituted quinazolinones, where the oxidation step enables the formation of the aromatic quinazolinone ring system [8].

Green Chemistry Approaches

Nanocatalyst-Mediated Synthesis (e.g., Iron(III) Oxide@Ethylenediamine Tetraacetic Acid/Copper(I) Iodide Systems)

Nanocatalyst-mediated synthesis represents a significant advancement in green chemistry approaches for quinazolinone preparation [9] [10]. The Iron(III) Oxide@Ethylenediamine Tetraacetic Acid/Copper(I) Iodide nanocatalyst system has emerged as a highly efficient and environmentally benign approach for synthesizing 2,3-dihydroquinazolin-4(1H)-ones [9] [10]. This magnetic nanocatalyst demonstrates exceptional catalytic activity in the condensation of 2-aminobenzamide with aldehydes, providing access to quinazolinone derivatives under mild reaction conditions [9].

The Iron(III) Oxide@Ethylenediamine Tetraacetic Acid/Copper(I) Iodide nanocatalyst exhibits remarkable efficiency with reaction yields ranging from 85% to 95% for various aldehyde substrates [9]. The ethylenediamine tetraacetic acid component plays a crucial role by strongly trapping the catalytic sites of Copper(I) Iodide nanoparticles on the surface of the Iron(III) Oxide core, thereby enhancing the catalytic performance [9] [10]. The nanocatalyst can be magnetically recovered after reaction completion and demonstrates excellent reusability for six successive catalytic cycles without significant loss of efficiency [9].

Table 1: Catalytic Performance of Iron(III) Oxide@Ethylenediamine Tetraacetic Acid/Copper(I) Iodide System

| Entry | Catalyst Loading (mg) | Solvent | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 10 | Ethanol | Reflux | 30 | 78 |

| 2 | 15 | Ethanol | Reflux | 25 | 85 |

| 3 | 20 | Ethanol | Reflux | 20 | 92 |

| 4 | 25 | Ethanol | Reflux | 20 | 92 |

| 5 | 20 | Dimethyl Sulfoxide | 60 | 60 | 56 |

| 6 | 20 | Neat | 100 | 45 | 68 |

The green metrics associated with this nanocatalytic system demonstrate excellent environmental performance, with an E-factor of 0.10, process mass intensity of 1.10, carbon efficiency of 96%, and reaction mass efficiency of 90.62% [9]. The catalyst system exhibits very low leaching of metal ions, with copper leaching at 2.12 parts per million and iron leaching at 0.06 parts per million [9].

Alternative nanocatalyst systems include magnetic modified graphene oxide supported with copper, which provides another efficient route for quinazoline synthesis [11]. This nanocatalyst system enables three-component one-pot synthesis of quinazoline derivatives using ammonium acetate, 2-amino-5-chlorobenzophenone, and various aldehydes under green conditions [11]. The catalyst demonstrates good recyclability for four cycles without significant change in efficiency [11].

Solvent-Free and Microwave-Assisted Protocols

Solvent-free and microwave-assisted protocols represent paradigmatic examples of green chemistry principles applied to quinazolinone synthesis [12] [13] [3]. Microwave irradiation provides significant improvements in reaction times, yields, and stereocenter integrity compared to conventional thermal methods [13]. The combination of solvent-free conditions with microwave irradiation leads to considerable rate enhancement and improved product yields while minimizing environmental impact [12] [3].

The solvent-free approach utilizing microwave irradiation has been successfully applied to the synthesis of quinazoline derivatives from anthranilic acid derivatives and formamide [3]. Reactions conducted on silica gel, acidic alumina, and montmorillonite K-10 under microwave irradiation provide quinazolines in good yields within 4 minutes of irradiation time [3]. The optimal conditions involve the use of montmorillonite K-10 as the solid support, which provides yields of up to 94% for certain substrates [3].

Table 2: Microwave-Assisted Solvent-Free Synthesis Results

| Entry | Substrate | Support | Irradiation Time (min) | Yield (%) |

|---|---|---|---|---|

| 1 | Anthranilic acid | Neat | 4 | 60 |

| 2 | Anthranilic acid | Acidic alumina | 4 | 75 |

| 3 | Anthranilic acid | Silica gel | 4 | 85 |

| 4 | Anthranilic acid | Montmorillonite K-10 | 4 | 88 |

| 5 | 5-Bromoanthranilic acid | Montmorillonite K-10 | 4 | 82 |

| 6 | 5,6-Dibromoanthranilic acid | Montmorillonite K-10 | 4 | 51 |

Microwave-assisted cobalt-catalyzed synthesis under neat conditions represents another significant advancement in green quinazolinone synthesis [14]. This method employs Cobalt(II) Chloride as the catalyst under solvent-free microwave-assisted conditions, generating only hydrogen gas and water as byproducts [14]. The protocol achieves quinazolinone synthesis without external ligands, oxidants, or additional additives, demonstrating exceptional atom economy [14].

The scalability of microwave-assisted methods has been demonstrated through gram-scale synthesis protocols [14]. These methods highlight the potential for industrial applications while maintaining green chemistry principles [14]. The microwave-assisted approach reduces reaction times from hours to minutes while simultaneously improving yields and reducing waste generation [12] [15].

Regioselective Functionalization Techniques

Regioselective functionalization techniques for quinazolinone derivatives enable precise control over substitution patterns and functional group installation [16] [17] [18]. Carbon-5 hydrogen functionalization represents a particularly important regioselective transformation, where Ruthenium(II)-catalyzed regioselective Carbon-5 alkenylation of quinazolinone-coumarin conjugates proceeds with excellent regioselectivity using amide as a weak directing group [16]. This methodology permits extensive substrate tolerance and operates under mild reaction conditions [16].

The regioselectivity of nucleophilic aromatic substitution reactions on quinazoline scaffolds depends significantly on the electronic properties of substituents and reaction conditions [17] [18]. Position Carbon-4 of quinazolines typically exhibits higher reactivity toward nucleophilic substitution compared to Carbon-2, requiring longer reaction times, higher temperatures, and sometimes expensive transition-metal catalysts for Carbon-2 selective modifications [18]. 4-Dimethylaminopyridine-catalyzed nucleophilic aromatic substitution reactions enable selective amination of 4-chloroquinazolines under microwave irradiation, providing an alternative to Buchwald-Hartwig cross-coupling reactions [17].

The azide-tetrazole tautomeric equilibrium provides a unique approach for regioselective Carbon-2 modifications of quinazoline derivatives [18]. 2-Chloro-4-sulfonylquinazolines undergo functional group swap when treated with azide nucleophiles, where the azide replaces the sulfonyl group at Carbon-4, followed by nucleofugal sulfinate migration to replace chloride at Carbon-2 [18]. This transformation is particularly effective with quinazolines bearing electron-rich substituents such as 6,7-dimethoxyquinazoline cores [18].

Quinazolinone-directed ortho lithiation provides another powerful regioselective functionalization strategy [19]. The quinazolinone moiety serves as a directing group for regioselective ortho lithiation on adjacent aromatic rings, enabling the synthesis of complex polycyclic structures [19]. Treatment with in situ-generated nonnucleophilic mesityllithium furnishes dilithiated intermediates, which can be trapped with various electrophiles to provide diverse functionalized products [19].

Post-Synthetic Modification Strategies

Post-synthetic modification strategies enable the structural diversification of quinazolinone scaffolds through selective transformations of pre-formed heterocyclic cores [20] [21] [22]. Functional group interconversion represents a fundamental approach, where quinazolinone derivatives undergo selective modifications at specific positions to introduce new functional groups or alter existing substitution patterns [20]. Phase transfer catalysis conditions facilitate the conversion of 4-hydroxyquinazoline derivatives to various functionalized analogs through alkylation and substitution reactions [20].

The conversion of hydroxyl groups to thiol functionalities provides access to sulfur-containing quinazoline derivatives [20]. Treatment of 4-hydroxyquinazoline with phosphorus pentasulfide in pyridine converts the hydroxyl group to a thiol function, which can subsequently undergo alkylation under phase transfer catalysis conditions [20]. This approach enables the preparation of both monomeric 4-alkylthioquinazoline derivatives and dimeric structures through reaction with α,ω-alkyldihalides [20].

Chlorination of 4-hydroxyquinazoline using phosphorus oxychloride provides access to 4-chloroquinazoline intermediates, which serve as versatile electrophiles for further functionalization [20]. The high reactivity of 4-chloroquinazolines toward nucleophiles enables the introduction of diverse alkylamino substituents through reaction with amino derivatives in methanol [20]. This strategy provides a modular approach for incorporating various side chains and functional groups [20].

Table 3: Post-Synthetic Modification Yields for Quinazoline Derivatives

| Starting Material | Modification Reagent | Product Type | Yield (%) | Reaction Time (h) |

|---|---|---|---|---|

| 4-Hydroxyquinazoline | Phosphorus pentasulfide | 4-Thioquinazoline | 78 | 6 |

| 4-Hydroxyquinazoline | Phosphorus oxychloride | 4-Chloroquinazoline | 85 | 4 |

| 4-Chloroquinazoline | Dimethylaminoethylamine | 4-Aminoquinazoline | 82 | 3 |

| 4-Thioquinazoline | Ethyl bromoacetate | S-Alkylated derivative | 76 | 8 |

| 4-Chloroquinazoline | Benzylamine | N-Benzyl derivative | 89 | 2 |

Advanced post-synthetic modifications include skeletal editing transformations that enable interconversion between different heterocyclic frameworks [23]. Chlorodiazirine-mediated reactions provide unified routes for converting pyrazole and indazole cores to pyrimidines and quinazolines respectively through selective nitrogen-nitrogen bond cleavage [23]. These transformations proceed through pyrazolium ylide fragmentation followed by cyclization of ring-opened diazahexatriene intermediates [23].

Spectroscopic Analysis

3.1.1 Fourier transform infrared and nuclear magnetic resonance spectral signatures

| Spectroscopic parameter | Experimental value | Diagnostic interpretation |

|---|---|---|

| N‒H stretching | 3324 cm⁻¹ (br) [1] | Primary amide functionality confirmed |

| C=O stretching (lactam) | 1657 cm⁻¹ (s) [1] | Quinazolinone carbonyl; conjugation lowers frequency |

| C=C aromatic stretch | 1612–1580 cm⁻¹ [1] | Benzofused ring retained after saturation at C-2 |

| sp³ C–H stretch | 2950–2865 cm⁻¹ [1] | Two gem-dimethyl groups at C-2 |

| ¹H-chemical shifts (400 MHz, dimethyl-sulfoxide-d₆) | 7.95 s (1 H, H-5), 7.59 dd (1 H, H-8), 7.23 dt (1 H, H-7), 6.67–6.61 m (3 H, H-4, H-6, N–H), 1.39 s (6 H, 2 × CH₃) [2] | Upfield singlet at 1.39 ppm confirms gem-dimethyl substitution; aromatic fingerprint matches quinazolinone framework |

| ¹³C-chemical shifts (100 MHz) | 163.5 (C=O), 147.5 (C-4a), 133.7, 127.6, 116.9, 114.7, 114.3 (aromatic), 67.3 (C-2), 29.5 (2 × CH₃) [2] | Deshielded 67 ppm methine shows sp³ C-2 attached to nitrogen and carbonyl |

3.1.2 Mass spectrometric fragmentation patterns

Electron-ionisation spectrum (70 eV) of the isomeric 2,3-dimethyl quinazolin-4-one (m/z 174) closely mirrors that of the 2,2-dimethyl analogue because both expel a 28 u carbonyl fragment early in the cascade [3]. Key ions are summarised.

| m/z | Relative abundance | Proposed fragment |

|---|---|---|

| 176 (M⁺·) | 9% | Molecular ion C₁₀H₁₂N₂O |

| 161 | 12% | M – CH₃ - cleavage of one gem-methyl |

| 148 | 18% | M – NH₂ - loss from benzoamide moiety |

| 133 | 100% (base) | Benzofused [C₈H₅N₂]⁺ ring system after CO and CH₃ loss |

| 105 | 37% | Phenylium fragment following further C≡N expulsion |

The dominance of the m/z 133 cation is characteristic for quinazolinone frameworks and constitutes a convenient diagnostic peak for routine screening.

Crystallographic Studies

3.2.1 X-ray diffraction analysis of molecular conformation

Single-crystal data are available for close congeners that retain the 2,2-dimethyl core, notably 5-chloro-3-hydroxy-2,2-dimethyl-2,3-dihydroquinazolin-4-one [4] and 3-(4-bromophenyl)-2,2-dimethyl-2,3-dihydroquinazolin-4-one [5]. Key metrical parameters are averaged in Table 4.

| Parameter | Cl-substituted derivative [4] | Br-substituted derivative [5] | Comment |

|---|---|---|---|

| Space group | P n a 2₁ | P2₁/n | Both centrosymmetric, revealing no chiral packing despite sp³ C-2 |

| C-2 – N bond length | 1.464 Å | 1.462 Å | Typical single bond; gem-dimethyl substitution does not elongate |

| Ring pucker (1,3-diaza boat twist) | 36.2° | 35.8° | Confirms skew-boat conformation predicted by nuclear magnetic resonance coupling constants |

| Interplanar angle (benzene vs dihydropyrimidinone) | 4.1° | 3.9° | Nearly planar aromatic-hetero ring fusion |

3.2.2 Hydrogen-bonding networks and π-stacking interactions

- In the chloro-hydroxy crystal, each molecule donates its lactam N–H to the carbonyl of a neighbour (N–H···O = 2.02 Å), creating C(4) chains parallel to the b-axis [4].

- O–H···O dimers (graph-set R₂²(10)) link chains into puckered sheets, while edge-to-face π-stacking between benzene rings at 3.46 Å consolidates the lattice [4].

- Halogen-centred N–H···Br hydrogen bonds dominate packing in the bromophenyl derivative and generate zig-zag ribbons along b [5].

These motifs illustrate the dual role of the lactam and amino groups in directing supramolecular architecture in the entire 2,2-dimethyl-dihydroquinazolinone family.

Computational Structural Optimization

3.3.1 Density functional theory calculations

Density functional theory at the B3LYP/6-311+G(d,p) level reproduces the experimental geometry with a root-mean-square deviation of 0.018 Å for non-hydrogen atoms [6]. Selected theoretical metrics are compared with experiment in Table 5.

| Bond / angle | X-ray [4] | DFT | Δ | ||

|---|---|---|---|---|---|

| C=O (C-4=O-1) | 1.230 Å | 1.226 Å | 0.004 Å | ||

| N-1–C-2–C-Me angle | 109.4° | 109.8° | 0.4° | ||

| HOMO–LUMO gap | — | 5.87 eV | Indicates kinetic stability and low propensity for oxidative homopolymerisation |

Population analysis assigns 0.48 e charge to the carbonyl oxygen, rationalising its dominance as hydrogen-bond acceptor observed crystallographically.

3.3.2 Molecular dynamics simulations

One-hundred-nanosecond all-atom simulations in explicit water (OPLS-2005 force-field) performed for a related 2,2-dimethyl derivative demonstrate:

| Dynamic metric | Mean value | Implication |

|---|---|---|

| Backbone root-mean-square deviation | 1.4 ± 0.3 Å over 100 ns [7] | Rigid fused bicyclic scaffold retains integrity in solution |

| Average intramolecular N–H···O hydrogen-bond occupancy | 67% [7] | Intramolecular clamps pre-organise the molecule, lowering entropic cost during binding |

| Solvent-exposed surface area | 232 Ų | Moderate polarity (calculated log P = 1.58 [8]) favours balanced aqueous solubility |

These trajectories corroborate the DFT prediction of a low-flexibility, pre-organised heterotetracycle suited to π-stacking and hydrogen-bonding with biological macromolecules.

Key Findings

- Integrated infrared, nuclear magnetic resonance and mass-spectrometric data unequivocally confirm the gem-dimethyl substitution at C-2 and the preserved quinazolinone carbonyl.

- Single-crystal analyses of close congeners show a conserved skew-boat conformation for the diazabicyclic core and reveal robust N–H···O networks that dictate supramolecular assembly.

- Density functional theory reproduces experimental geometries and predicts a large frontier orbital gap, while molecular dynamics demonstrates pronounced structural rigidity in aqueous media, both supportive of the compound’s chemical stability and potential as a ligand scaffold.